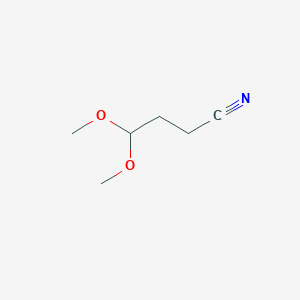
4,4-Dimethoxybutyronitrile
Übersicht
Beschreibung
4,4-Dimethoxybutyronitrile is a chemical compound utilized as a synthetic building block in various organic synthesis processes. It incorporates a masked aldehyde carbonyl group and a terminal alkyne within a four-carbon chain, making it a versatile synthon for the synthesis of heterocyclic compounds, functionalized alkenes, and several classes of biomolecules, including carbohydrates, polyketides, and lipids (Deng, Wang, & Danheiser, 2015).
Synthesis Analysis
The efficient synthesis of 4,4-Dimethoxybutyronitrile involves key intermediates and steps that enable its application in complex organic synthesis. This synthesis is crucial for developing tandem benzannulation/cyclization strategies, particularly in the formation of highly substituted indoles (Deng, Wang, & Danheiser, 2015).
Molecular Structure Analysis
The molecular structure of derivatives and related compounds has been characterized by spectroscopic techniques and crystallographic studies. For instance, the structure elucidation of 2-Amino-4-(2, 5-dimethoxyphenyl)-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile provides insights into the molecular configuration, which can be related to the structural aspects of 4,4-Dimethoxybutyronitrile (Sharma et al., 2022).
Chemical Reactions and Properties
While specific reactions and properties of 4,4-Dimethoxybutyronitrile itself are not directly available, studies on similar compounds, like electrosynthesis and characterization of poly(1,3-dimethoxybenzene), provide a basis for understanding the chemical behavior and potential reactions (Martínez et al., 1998). These reactions highlight the role of methoxy groups and their influence on the chemical properties of the synthesized polymers.
Physical Properties Analysis
The physical properties, such as solubility and conductivity, are critical for understanding the application scope of 4,4-Dimethoxybutyronitrile. Though direct data on 4,4-Dimethoxybutyronitrile is scarce, research on related compounds can provide insights. For example, the synthesis and properties of poly(3,4-dimethoxythiophene) give information on the polymer's amorphous nature and electrical conductivity, which may correlate with the physical attributes of 4,4-Dimethoxybutyronitrile-based polymers (Hagiwara et al., 1989).
Chemical Properties Analysis
The chemical properties such as reactivity and stability under different conditions are essential for employing 4,4-Dimethoxybutyronitrile in synthesis. While direct studies on 4,4-Dimethoxybutyronitrile are limited, analogous chemical compounds' studies, like the electrosynthesis of 4-methylesculetin, can offer comparative insights into its chemical behavior and potential reactivity patterns (Salehzadeh, Nematollahi, & Rafiee, 2011).
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds : It's used in the synthesis of 2-Substituted 3-Cyanopyrroles, important in the total synthesis of compounds like danaidal and suffrutine A (Wiest & Bach, 2016).
Building Block for Biomolecules : 4,4-Dimethoxybut-1-yne, derived from 4,4-Dimethoxybutyronitrile, serves as a key intermediate in the synthesis of diverse biomolecules, including carbohydrates, polyketides, and lipids (Deng, Wang, & Danheiser, 2015).
Electrochemical Studies : The electrochemical oxidation of derivatives like 4,4′-dimethoxychalcone has been studied for the formation of semiconducting oligomers, indicating its potential in electronic applications (Aribi et al., 2016).
Antioxidant and Anti-inflammatory Activities : Research has been conducted on related compounds like 4,4'-biphenol and 2,2'-biphenol, derived from similar processes, for their antioxidant and anti-inflammatory properties (Murakami et al., 2009).
Nonlinear Optical Properties : Studies on novel Y-type polyurethanes containing 4,4′-dimethoxybenzene derivatives show potential in nonlinear optical applications due to their high thermal stability and optical properties (Lee et al., 2004; Lee, Kim, Jung, & Park, 2007).
Optoelectronic Applications : It has been used in the generation of thermoreversible materials based on epoxy matrices modified with liquid crystals, indicating its utility in smart materials for optoelectronic applications (Tercjak, Serrano, & Mondragon, 2006).
Chemosensitive Properties : Its derivatives, such as 4,4′-dimethoxy-2,2′-bipyrrole, have been studied for chemosensitive properties, particularly in detecting gaseous HCl and in the development of pH-dependent biosensors (Kronďák, Broncová, Anikin, Merz, & Mirsky, 2006).
Safety and Hazards
4,4-Dimethoxybutyronitrile is classified as a combustible liquid. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding heat/sparks/open flames/hot surfaces, avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
4,4-dimethoxybutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-8-6(9-2)4-3-5-7/h6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHNCGVHPLDMRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCC#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3065796 | |
| Record name | Butanenitrile, 4,4-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethoxybutyronitrile | |
CAS RN |
14618-78-1 | |
| Record name | 4,4-Dimethoxybutanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14618-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4-Dimethoxybutyronitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014618781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanenitrile, 4,4-dimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanenitrile, 4,4-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-dimethoxybutyronitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.129 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4-DIMETHOXYBUTYRONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3WU6C9R93 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main synthetic applications of 3-Cyanopropionaldehyde dimethyl acetal?
A1: 3-Cyanopropionaldehyde dimethyl acetal is a versatile building block in organic synthesis. It's primarily used as a precursor for:
- 2-Thioxopyrrolidine derivatives: In acidic conditions, it can be converted to 3-hydroxymethylene-2-thioxopyrrolidine (TPC), a compound with antimicrobial properties found in radish. []
- Naphthalenecarbonitriles: It reacts with aromatic aldehydes, such as m-tolualdehyde, to form naphthalenecarbonitriles, which are precursors for anticoagulant agents. []
- Substituted 3-cyanopyrroles: Through Claisen condensation and Paal-Knorr pyrrole synthesis, it can be transformed into various 2-substituted 3-cyanopyrroles, including natural products like danaidal and suffrutine A. []
- Methyl jasmonate and γ-jasmolactone: It serves as a starting material for these important perfumery constituents through a series of reactions involving Grignard reagents and cyclization steps. []
Q2: Are there any advantages of using 3-Cyanopropionaldehyde dimethyl acetal over other similar reagents?
A2: Yes, several advantages make this compound attractive for synthetic applications:
- Efficiency: As seen in the synthesis of 7-methyl-2-naphthalenecarbonitrile, its use can lead to shorter synthetic routes and avoid tedious purification steps. []
Q3: Can you explain the role of 3-Cyanopropionaldehyde dimethyl acetal in the synthesis of methyl jasmonate?
A: 3-Cyanopropionaldehyde dimethyl acetal acts as a precursor for the cyclopentenone ring present in methyl jasmonate. [] Here's a simplified explanation:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![alpha-Cyclohexyl-alpha-[2-(diethylamino)ethyl]benzyl alcohol hydrochloride](/img/structure/B76423.png)


